10-(4-fluorobenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
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Overview
Description
10-(4-fluorobenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex heterocyclic compound that belongs to the class of chromeno oxazin derivatives.
Preparation Methods
The synthesis of 10-(4-fluorobenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can be achieved through a one-pot condensation method. This involves the cyclization of aromatic aldehyde, ammonium acetate, substituted amides, and 4-hydroxy coumarin . The reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly approach.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
10-(4-fluorobenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Exhibits antibacterial and antifungal properties, making it useful in biological studies.
Industry: Used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other chromeno oxazin derivatives and oxazino quinoline derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example, oxazino quinoline derivatives are known for their anti-malarial and anti-inflammatory properties .
Properties
Molecular Formula |
C23H18FNO3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
10-[(4-fluorophenyl)methyl]-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C23H18FNO3/c1-14-21-16(12-25(13-27-21)11-15-6-8-17(24)9-7-15)10-20-18-4-2-3-5-19(18)23(26)28-22(14)20/h2-10H,11-13H2,1H3 |
InChI Key |
FSHABDYCVSYYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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